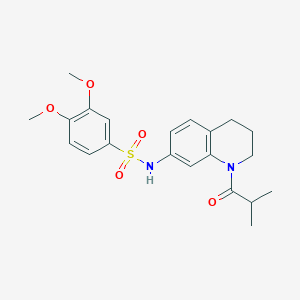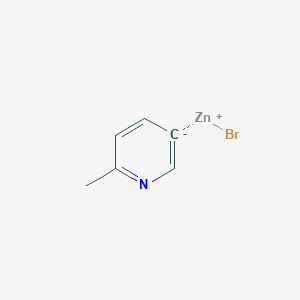
2-Methyl-5-pyridylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-pyridylzinc bromide is a chemical compound used for research purposes. It has a molecular formula of C6H6BrNZn and a molecular weight of 237.41 .
Synthesis Analysis
The synthesis of 5-Methyl-2-pyridylzinc bromide involves several stages . The first stage involves the reaction of 1-methyl-3-bromo-pyrazol-5-yl nonaflate with tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 60°C for approximately 10 minutes . The second stage involves the reaction of (5-methylpyridin-2-yl)zinc (II) bromide in tetrahydrofuran and N,N-dimethyl-formamide at 60°C for 18 hours . The final stage involves the addition of water in tetrahydrofuran and N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-pyridylzinc bromide is represented by the formula C6H6BrNZn .Chemical Reactions Analysis
5-Methyl-2-pyridylzinc bromide can be used as a substrate in Pd-catalyzed C-C bond-forming reactions with 3-iodothiophene . It can also be used in the Pd-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes by reacting with 5-bromo-2-furaldehyde .Physical And Chemical Properties Analysis
2-Methyl-5-pyridylzinc bromide has a molecular weight of 237.41 . It is usually available in stock for research use. The density of a 0.5 M solution in THF is 0.959 g/mL at 25 °C .Aplicaciones Científicas De Investigación
- Details : It participates in coupling reactions with 3-iodothiophene, leading to the formation of new carbon-carbon bonds .
- Details : By reacting with 5-bromo-2-furaldehyde, it enables the construction of valuable heterocyclic aldehydes .
Palladium-Catalyzed C-C Bond Formation
Synthesis of 5-Heteroaryl- and 5-Aryl-2-Furaldehydes
Heterocyclic Derivatives
Safety and Hazards
2-Methyl-5-pyridylzinc bromide is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn and it should be stored in a well-ventilated place .
Mecanismo De Acción
Target of Action
Organozinc compounds, such as 2-methyl-5-pyridylzinc bromide, are generally used in palladium-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
2-Methyl-5-pyridylzinc bromide interacts with its targets through a process known as a coupling reaction . This compound can be used as a substrate in palladium-catalyzed carbon-carbon bond-forming reactions with other compounds such as 3-iodothiophene . It can also react with 5-bromo-2-furaldehyde in the palladium-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes .
Biochemical Pathways
It is known that organozinc compounds are involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Organozinc compounds are generally known for their reactivity and are used in various chemical reactions .
Result of Action
As a reagent in chemical reactions, it contributes to the formation of new compounds through carbon-carbon bond formation .
Action Environment
Organozinc compounds are generally sensitive to air and moisture, and their reactions are typically carried out under controlled conditions .
Propiedades
IUPAC Name |
bromozinc(1+);6-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBICBJSOUPKLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pyridylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2621241.png)
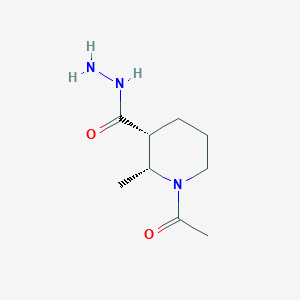
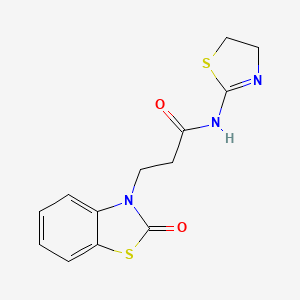
![6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621248.png)
![3-[(Biphenyl-4-yloxy)methyl]piperidine](/img/structure/B2621252.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2621255.png)
![Methyl (E)-4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2621256.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)
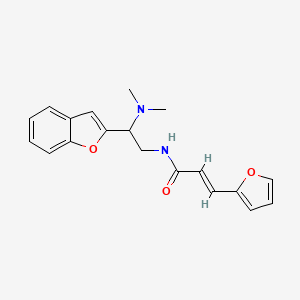
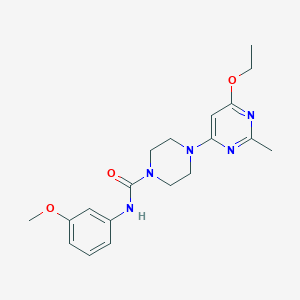
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)
